molecular formula C14H13NO2 B2409820 (2-Phenyl-1,3-benzodioxol-5-yl)methanamine CAS No. 59467-54-8

(2-Phenyl-1,3-benzodioxol-5-yl)methanamine

Cat. No. B2409820
CAS RN: 59467-54-8
M. Wt: 227.263
InChI Key: IGRVFIQMVPFVII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a compound with a similar structure, “(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide”, has been synthesized and characterized using various spectroscopic tools . Another example is the synthesis of “1- (1,3-Benzodioxol-5-yl)-3-(2,1,3-benzoxadiazol-4-ylamino)-5,6-dimethoxy-1H-indole-2-carboxylic acid” which was obtained as a yellow pear solid in 51% yield .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed. For example, “1- (1,3-Benzodioxol-5-yl)ethanamine” has a molecular formula of C9H11NO2, an average mass of 165.189 Da, and a monoisotopic mass of 165.078979 Da .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Synthesis and Evaluation : Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These derivatives have exhibited varying degrees of antibacterial and antifungal activities, highlighting their potential in this area (Visagaperumal et al., 2010).

Cancer Research

  • Cytotoxic Agents : Certain derivatives have shown notable cytotoxic activity against various cancer cell lines. This includes better or comparable activity to the reference drug doxorubicin in some cases, suggesting potential applications in cancer treatment (Ramazani et al., 2014).
  • Photocytotoxicity in Red Light : Iron(III) complexes with these derivatives have demonstrated unprecedented photocytotoxicity under red light to several cell lines, indicating potential applications in light-activated cancer therapies (Basu et al., 2014).

Molecular Synthesis and Chemistry

  • Synthesis of Unsymmetrical Pincer Palladacycles : Derivatives have been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, which showed good activity and selectivity in catalytic applications (Roffe et al., 2016).
  • Eco-sustainable Synthesis : Eco-friendly synthesis of derivatives has been carried out, with some showing anticancer, DNA-binding, and antibacterial properties, highlighting their versatility in different scientific applications (Gupta et al., 2016).

Antidepressant Drug Candidates

  • Serotonin 5-HT1A Receptor-Biased Agonists : Novel derivatives have been designed as biased agonists of serotonin 5-HT1A receptors. They displayed high selectivity and antidepressant-like activity in preliminary studies, suggesting potential in mental health therapeutics (Sniecikowska et al., 2019).

properties

IUPAC Name

(2-phenyl-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8,14H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRVFIQMVPFVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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